molecular formula C21H20O2 B1357138 benzaldehyde dibenzyl acetal CAS No. 5784-65-6

benzaldehyde dibenzyl acetal

Cat. No.: B1357138
CAS No.: 5784-65-6
M. Wt: 304.4 g/mol
InChI Key: WMWUFFDJWAAUQH-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is an organic compound with the molecular formula C21H20O2. It is known for its unique structure, which consists of two benzene rings connected by a phenylmethylene group and two oxymethylene linkages. This compound is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on drug delivery systems and pharmaceutical formulations often involves this compound.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

Benzaldehyde dibenzyl acetal, also known as bis(phenylmethoxy)methylbenzene or Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-, is a chemical compound that primarily targets the benzyl alcohol . Benzyl alcohol is a natural product commonly found in cosmetics .

Mode of Action

The compound is formed through the reaction of benzyl alcohol with benzaldehyde, an oxidative degradation product of benzyl alcohol . This reaction is reversible, meaning the compound can be formed and broken down in the presence of benzaldehyde .

Biochemical Pathways

The formation of this compound is part of the acetalization reaction of benzaldehyde . This reaction is catalyzed by MOF catalysts, such as UiO-66 and its fluorinated analog UiO-66F . The full kinetic study of this reaction was performed using the Langmuir–Hinshelwood and Eley–Rideal models .

Pharmacokinetics

It’s known that the compound is formed in the presence of benzaldehyde, and its formation is reversible . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of benzaldehyde.

Result of Action

The formation of this compound results in the conversion of benzyl alcohol, a natural product commonly found in cosmetics, into a new compound . This conversion is reversible and depends on the presence of benzaldehyde .

Action Environment

The formation of this compound can be influenced by environmental factors. For instance, the presence of atomic chlorine in the polluted troposphere can form potentially carcinogenic compounds as a result of a reaction with a natural product . Research shows that atomic chlorine generated in the gas phase easily penetrates the liquid phase of benzyl alcohol, resulting in the formation of hydrochloric acid . The resulting HCl initiates further transformations of benzyl alcohol .

Biochemical Analysis

Biochemical Properties

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways. Additionally, Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, exposure to Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can result in the upregulation of genes involved in detoxification processes .

Molecular Mechanism

At the molecular level, Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can induce changes in gene expression by interacting with transcription factors and other regulatory elements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- vary with different dosages in animal models. At low doses, this compound may have minimal effects, but at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can lead to oxidative stress, inflammation, and even cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .

Metabolic Pathways

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biochemical activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- typically involves the reaction of benzyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxymethylene groups to hydroxymethylene groups.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethylene derivatives.

    Substitution: Nitrobenzene and halogenated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-[oxybis(methylene)]bis-: This compound has a similar structure but lacks the phenylmethylene group.

    Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: This compound has an ethanediyl group instead of a phenylmethylene group.

Uniqueness

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is unique due to its phenylmethylene group, which imparts distinct chemical properties and enhances its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications such as drug delivery and advanced material synthesis.

Properties

IUPAC Name

bis(phenylmethoxy)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWUFFDJWAAUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483515
Record name Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-65-6
Record name Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of benzaldehyde dibenzyl acetal formation in the context of benzyl alcohol stability?

A: The research paper [] highlights that this compound can form from benzyl alcohol under aerobic conditions. This finding is significant because it demonstrates a potential degradation pathway for benzyl alcohol, impacting its long-term stability. The formation of this compound as a byproduct could be undesirable in applications where the purity of benzyl alcohol is crucial.

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